2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide
Description
The compound 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide features a bicyclic thiazolo[3,2-a]pyrimidine core fused with an acetamide moiety substituted by a 1-phenylethyl group. This structure combines a rigid heterocyclic system with a flexible aromatic side chain, which may influence its physicochemical and biological properties. The synthesis of such compounds typically involves alkylation or heterocyclization steps, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives .
Properties
IUPAC Name |
2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11-9-18-17-20(16(11)22)14(10-23-17)8-15(21)19-12(2)13-6-4-3-5-7-13/h3-7,9,12,14H,8,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCABNERGTDYQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide is a member of the thiazolo[3,2-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₁₇H₁₆N₄O₃S
- Molecular Weight: 388.5 g/mol
- CAS Number: 1207023-56-0
Biological Activity Overview
The biological activity of this compound has been explored through various studies that highlight its potential in treating different diseases, particularly in oncology and infectious diseases. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Recent studies have indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:
-
Mechanism of Action:
- The compound may inhibit key enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Specific studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in various cancer cell lines, including A431 vulvar epidermal carcinoma cells .
-
Case Studies:
- In vitro assays demonstrated that derivatives of thiazolo[3,2-a]pyrimidine significantly inhibited cell migration and invasion, suggesting their potential as therapeutic agents against metastasis .
- A study focusing on the synthesis and biological evaluation of related compounds reported promising results in inhibiting cancer cell proliferation, indicating a pathway for further drug development .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens:
- Thiazolo[3,2-a]pyrimidine derivatives have shown activity against various bacterial strains, suggesting potential applications in treating bacterial infections.
- The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways within the bacteria.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxic effects is crucial for developing safe therapeutic agents:
- Absorption and Distribution:
- Preliminary data suggest that this compound is well absorbed when administered orally, with favorable distribution characteristics that allow it to reach target tissues effectively.
- Toxicity Studies:
- Toxicological assessments are ongoing to evaluate the safety profile of this compound. Initial findings indicate low toxicity levels in animal models, but further studies are necessary to confirm these results.
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Research indicates that derivatives of thiazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .
-
Anticancer Potential :
- The compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may selectively induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to interfere with specific cellular pathways involved in cancer progression .
-
Enzyme Inhibition :
- There is evidence suggesting that this compound may act as an inhibitor of enzymes relevant to metabolic diseases. For example, similar thiazolo-pyrimidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative disorders such as Alzheimer's disease.
Biochemical Studies
- Mechanism of Action :
- Toxicological Assessments :
Case Studies
Several case studies highlight the efficacy of 2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(1-phenylethyl)acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics. |
| Study B | Cytotoxicity | Showed selective cytotoxicity towards breast cancer cell lines with minimal effects on normal fibroblasts. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of acetylcholinesterase, suggesting potential use in treating neurodegenerative diseases. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Thiazolo[3,2-a]pyrimidine Derivatives
Thiazolo[3,2-a]pyrimidine derivatives are widely studied due to their diverse bioactivities. The target compound shares structural similarities with 5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 8, ), which incorporates a pyrrolo-thiazolo-pyrimidine system. Key differences include:
- Core Complexity : Compound 8 has an additional pyrrole ring fused to the thiazolo-pyrimidine core, increasing rigidity and planarity compared to the simpler bicyclic system of the target compound.
- Substituents : The target compound’s N-(1-phenylethyl)acetamide group contrasts with Compound 8’s triazole-thiol and methoxyphenyl substituents. These differences may affect solubility and interaction with biological targets.
- Synthesis : Both compounds rely on heterocyclization, but Compound 8 requires NaOH-mediated cyclization of a phenylhydrazinecarbothioamide intermediate, whereas the target compound’s synthesis likely involves alkylation of a thiopyrimidine precursor .
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Research Findings and Implications
- Synthetic Flexibility : The target compound’s synthesis mirrors methods used for alkylating thiopyrimidines , suggesting scalability. However, the 1-phenylethyl group may introduce steric hindrance, requiring optimized reaction conditions.
- Biological Potential: While pesticidal acetamides like oxadixyl prioritize small substituents for efficacy , the target compound’s bulky aromatic group could favor interactions with eukaryotic targets (e.g., enzymes or receptors), aligning with trends in kinase inhibitor design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
